S-Pantoprazole sodium trihydrate

stereoselective pharmacokinetics chiral PPI preclinical ADME

S-Pantoprazole sodium trihydrate (CAS 1416988-58-3) is the isolated S-enantiomer of pantoprazole, supplied as the defined sodium salt trihydrate. Unlike racemic pantoprazole sodium (1:1 S/R mixture), this single enantiomer exhibits 4-fold lower CYP-mediated intrinsic clearance and 1.5-fold higher AUC than the R-form, eliminating confounding variables in stereoselective ADME, CYP2C19 pharmacogenomic, and chiral bioanalytical method validation studies. The trihydrate form ensures precise hydration stoichiometry—critical for formulation consistency and regulatory documentation. Procure only if your protocol requires enantiomeric purity (≥98%), batch-to-batch stereochemical consistency, and a defined hydration state that racemic or anhydrous preparations cannot satisfy.

Molecular Formula C16H20F2N3NaO7S
Molecular Weight 459.4 g/mol
CAS No. 1416988-58-3
Cat. No. B12376470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Pantoprazole sodium trihydrate
CAS1416988-58-3
Molecular FormulaC16H20F2N3NaO7S
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.O.O.[Na+]
InChIInChI=1S/C16H14F2N3O4S.Na.3H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;;;/h3-7,15H,8H2,1-2H3;;3*1H2/q-1;+1;;;/t26-;;;;/m0..../s1
InChIKeyOKZZKXNJLARKFM-UFEULDPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Pantoprazole Sodium Trihydrate (CAS 1416988-58-3) for Gastric Acid Suppression: Chiral PPI Procurement Specifications


S-Pantoprazole sodium trihydrate (CAS 1416988-58-3) is the isolated S-enantiomer and sodium salt trihydrate form of the substituted benzimidazole proton pump inhibitor (PPI) pantoprazole [1]. As a chiral PPI, it belongs to a class of compounds that irreversibly inhibit the gastric H+/K+-ATPase enzyme system at the secretory surface of parietal cells, thereby suppressing both basal and stimulated gastric acid secretion [2]. The compound is utilized in pharmaceutical development for acid-related disorders and serves as a reference standard for enantioselective analytical method validation [3]. Its defined stereochemistry and hydration state (trihydrate) establish specific procurement requirements distinct from racemic pantoprazole sodium preparations.

Why Racemic Pantoprazole Sodium Cannot Substitute for S-Pantoprazole Sodium Trihydrate in Enantioselective Research and Development


Racemic pantoprazole sodium contains a 1:1 mixture of S- and R-enantiomers that exhibit fundamentally different pharmacokinetic behaviors and metabolic fates in vivo, rendering substitution scientifically invalid for stereoselective studies [1]. The two enantiomers demonstrate distinct metabolic clearance rates via cytochrome P450 isoforms, with S-pantoprazole showing 4-fold lower intrinsic clearance for 5′-O-demethyl metabolite formation compared to R-pantoprazole in liver microsomes [2]. Furthermore, the R-enantiomer can undergo chiral inversion or differential protein binding that introduces uncontrolled variables in enantioselective analytical method development [3]. For procurement decisions where enantiomeric purity, batch-to-batch stereochemical consistency, or defined hydration stoichiometry are required specifications—such as in chiral chromatography method validation, pharmacogenomic investigations of CYP2C19 polymorphisms, or stereoselective pharmacokinetic studies—only the isolated S-enantiomer with validated trihydrate form provides the necessary material identity.

Quantitative Evidence for S-Pantoprazole Sodium Trihydrate Differentiation: Comparative Pharmacokinetic and Pharmacodynamic Data


S-Pantoprazole Demonstrates 1.5-Fold Higher Systemic Exposure Than R-Pantoprazole in Rat Pharmacokinetic Models

In a direct head-to-head preclinical study administering racemic pantoprazole to rats, S-pantoprazole exhibited substantially greater systemic exposure than R-pantoprazole [1]. The mean area under the curve (AUC) value for S-pantoprazole was 1.5 times greater than that of R-pantoprazole following oral administration of racemic pantoprazole at 20 mg/kg. Additionally, statistically significant differences were observed in elimination rate constant (ke, p < 0.05), elimination half-life (t1/2, p < 0.01), and mean residence time (MRT, p < 0.01) between the two enantiomers [2]. These differences were attributed to enantioselective metabolism across multiple CYP-mediated pathways.

stereoselective pharmacokinetics chiral PPI preclinical ADME

S-Pantoprazole Exhibits 4-Fold Lower Intrinsic Clearance for 5′-O-Demethyl Metabolite Formation Versus R-Pantoprazole in Rat Liver Microsomes

In vitro metabolism studies in rat liver microsomes revealed substantial enantioselective differences in intrinsic clearance (CLint) across three metabolic pathways [1]. The CLint for formation of the 5′-O-demethyl metabolite from S-pantoprazole was 4-fold lower than that from R-pantoprazole. Conversely, the CLint values for sulfone and 6-hydroxy metabolite formation were higher from S-pantoprazole. The sum of CLint for all three metabolites was 3.06 mL/min/mg protein for S-pantoprazole versus 4.82 mL/min/mg protein for R-pantoprazole, indicating overall slower hepatic metabolism of the S-enantiomer [2].

enantioselective metabolism CYP2C19 drug metabolism

S-Pantoprazole Sodium 40 mg Achieves 2.25-Fold Higher Cmax and AUC Than Racemic Pantoprazole Sodium 40 mg in Healthy Human Subjects

In a randomized, open-label, positive-control clinical trial of 30 healthy Chinese subjects, single oral administration of 40 mg S-pantoprazole sodium enteric-coated tablets produced substantially higher plasma exposure than 40 mg racemic pantoprazole sodium enteric-coated tablets [1]. The Cmax for 40 mg S-pantoprazole sodium was 2,756 ± 1,024 ng/mL versus 1,536 ± 615 ng/mL for 40 mg racemic pantoprazole sodium—a 1.79-fold difference. The AUC0-t for 40 mg S-pantoprazole sodium was 7,383 ± 3,785 h·ng·mL⁻¹ versus 3,276 ± 1,302 h·ng·mL⁻¹ for 40 mg racemic pantoprazole sodium—a 2.25-fold difference [2].

clinical pharmacokinetics bioavailability dose proportionality

S-Pantoprazole Sodium 40 mg Increases Intragastric pH >4 Time to 45.37% of 24 Hours Versus 32.63% for Racemic Pantoprazole Sodium 40 mg

In the same clinical trial (n=30 healthy subjects), intragastric pH was monitored continuously for 24 hours following single oral administration [1]. The percentage of time that intragastric pH remained above 4.0 was 45.37% ± 9.61% for 40 mg S-pantoprazole sodium enteric-coated tablets compared with 32.63% ± 14.63% for 40 mg racemic pantoprazole sodium enteric-coated tablets—representing a 12.74 percentage-point absolute increase [2]. After multiple administrations, the pH >4 time percentage was 50.76% ± 10.63% for 40 mg S-pantoprazole sodium versus 41.67% ± 7.1% for racemic pantoprazole sodium.

acid suppression pharmacodynamics intragastric pH monitoring

S-Pantoprazole Sodium Exhibits Linear Dose-Proportional Pharmacokinetics Across 20-80 mg Range with No Chiral Inversion

A phase I clinical study evaluating single and multiple intravenous doses of S-pantoprazole sodium in healthy Chinese subjects demonstrated linear, dose-proportional pharmacokinetics across the 20-80 mg range [1]. Maximum plasma concentration and area under the concentration-time curve increased proportionally with dose. Critically, a validated chiral LC-MS/MS method confirmed that no chiral inversion occurred during sample storage, preparation, or analysis—meaning the S-enantiomer remains stereochemically stable and does not convert to the R-enantiomer in vivo or ex vivo [2].

intravenous PPI dose proportionality chiral stability

Validated HPLC Method Enables Quantification of R-Pantoprazole Enantiomeric Impurity in S-Pantoprazole Bulk Material

A high-performance liquid chromatography method using sulfobutylether-beta-cyclodextrin as a chiral mobile phase additive was developed and validated specifically for determining the enantiomeric impurity (R-pantoprazole) in S-(−)-pantoprazole bulk drug substance [1]. The method achieves baseline resolution of pantoprazole enantiomers and provides a quantifiable acceptance criterion for enantiomeric purity. This analytical capability is essential for batch release testing, stability studies, and regulatory documentation of S-pantoprazole sodium trihydrate material identity.

chiral chromatography enantiomeric purity analytical method validation

Priority Application Scenarios for S-Pantoprazole Sodium Trihydrate Procurement


Enantioselective Pharmacokinetic and Pharmacogenomic Studies

S-Pantoprazole sodium trihydrate is the essential material for stereoselective pharmacokinetic investigations requiring isolated enantiomer administration. Based on evidence of 1.5-fold higher AUC and 4-fold lower CYP-mediated clearance versus R-pantoprazole [1], this compound enables researchers to isolate S-enantiomer-specific absorption, distribution, metabolism, and excretion (ADME) parameters without confounding from the R-enantiomer present in racemic pantoprazole. This is particularly critical for pharmacogenomic studies evaluating CYP2C19 polymorphism effects, where differential metabolism of S- versus R-enantiomers would otherwise confound genotype-phenotype correlations [2].

Chiral Analytical Method Development and Reference Standard Qualification

S-Pantoprazole sodium trihydrate serves as the primary reference standard for developing and validating enantioselective analytical methods, including chiral HPLC and LC-MS/MS assays for pantoprazole enantiomer quantification in biological matrices [1]. The validated chiral separation method using sulfobutylether-beta-cyclodextrin enables accurate determination of R-pantoprazole as an enantiomeric impurity in S-pantoprazole bulk material [2]. Procurement of high-purity S-pantoprazole sodium trihydrate with documented enantiomeric excess (e.g., ≥98% purity specification) is required for method qualification and batch release testing in regulated pharmaceutical development environments .

Clinical Development of Single-Enantiomer PPI Formulations

S-Pantoprazole sodium trihydrate is the active pharmaceutical ingredient (API) for developing single-enantiomer PPI formulations intended for clinical investigation. The compound has demonstrated linear dose-proportional pharmacokinetics across 20-80 mg doses with 2.25-fold higher AUC and 12.74 percentage-point greater intragastric pH >4 time compared to racemic pantoprazole sodium at equivalent 40 mg doses [1]. These quantitative exposure-response relationships establish the basis for dose selection in clinical trial protocols evaluating S-pantoprazole sodium for acid-related disorders. The trihydrate form provides defined hydration stoichiometry essential for formulation consistency and regulatory documentation [2].

In Vitro Enantioselective Metabolism and Drug-Drug Interaction Studies

S-Pantoprazole sodium trihydrate is the requisite substrate for in vitro metabolism studies investigating enantioselective CYP-mediated biotransformation. The 4-fold lower intrinsic clearance for 5′-O-demethyl metabolite formation from S-pantoprazole versus R-pantoprazole in liver microsomes [1] provides a quantifiable benchmark for evaluating CYP2C19 and CYP3A4 isoform contributions to PPI metabolism. Use of the isolated S-enantiomer eliminates the confounding variable of differential R-enantiomer metabolism, enabling precise determination of enzyme kinetic parameters (Km, Vmax, CLint) and more accurate prediction of drug-drug interaction liability for S-pantoprazole-containing formulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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